molecular formula C21H26N2O3 B4834469 2-(4-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide

2-(4-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide

Cat. No. B4834469
M. Wt: 354.4 g/mol
InChI Key: GOJYQNIREDWHFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide, also known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. EPPA is a member of the acetanilide family of compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide is not fully understood, but it is believed to act on ion channels in the cell membrane. Specifically, 2-(4-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide has been found to inhibit the activity of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. This inhibition may have implications for the development of new pain medications.
Biochemical and Physiological Effects:
2-(4-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its activity on ion channels, 2-(4-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide has been found to have antioxidant properties and may have potential as a neuroprotective agent. 2-(4-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide in laboratory experiments is its relatively low toxicity. Additionally, 2-(4-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide is stable under a wide range of conditions and can be easily synthesized in large quantities. However, one limitation of using 2-(4-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide in experiments is its limited solubility in water, which may require the use of organic solvents.

Future Directions

There are several potential future directions for research involving 2-(4-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide. One area of interest is the development of new drugs based on 2-(4-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide's activity on ion channels. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide and its potential applications in the treatment of neurological disorders and cancer. Finally, the development of new synthesis methods for 2-(4-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide may lead to more efficient and cost-effective production of this compound.

Scientific Research Applications

2-(4-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide has been found to have potential applications in various scientific research areas, including neuroscience, cancer research, and drug development. In neuroscience, 2-(4-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide has been shown to inhibit the activity of certain ion channels, which may have implications for the treatment of neurological disorders such as epilepsy. In cancer research, 2-(4-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide has been found to have anti-tumor activity and may have potential as a chemotherapeutic agent. Additionally, 2-(4-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide has been studied for its potential use in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-2-25-19-10-12-20(13-11-19)26-16-21(24)22-17-6-8-18(9-7-17)23-14-4-3-5-15-23/h6-13H,2-5,14-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJYQNIREDWHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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